![molecular formula C13H23ClS B12577056 1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane CAS No. 185059-69-2](/img/structure/B12577056.png)
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane is an organic compound that features a decane backbone with a sulfanyl group attached to a 3-chloroprop-2-yn-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane typically involves the reaction of decanethiol with 3-chloroprop-2-yn-1-yl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the 3-chloroprop-2-yn-1-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Azides or thiocyanates.
科学的研究の応用
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
類似化合物との比較
Similar Compounds
- 3-(3-Chloroprop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles
- (3-chloroprop-1-yn-1-yl)cyclohexane
Uniqueness
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane is unique due to its combination of a decane backbone with a sulfanyl and alkyne functional group
特性
CAS番号 |
185059-69-2 |
|---|---|
分子式 |
C13H23ClS |
分子量 |
246.84 g/mol |
IUPAC名 |
1-(3-chloroprop-2-ynylsulfanyl)decane |
InChI |
InChI=1S/C13H23ClS/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-9,12-13H2,1H3 |
InChIキー |
BLBOXMRHULIVLG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSCC#CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
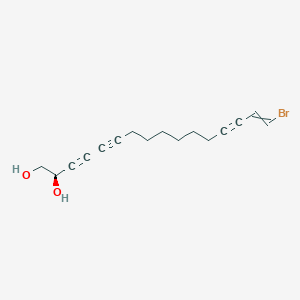
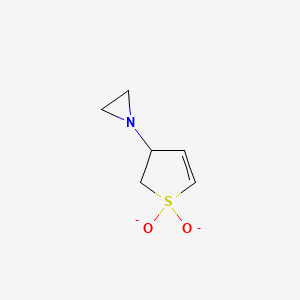
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
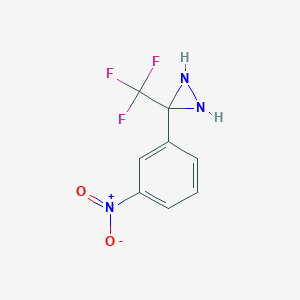
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
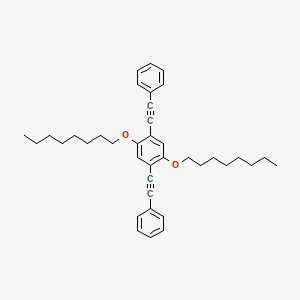

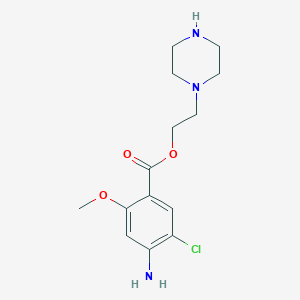

![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
